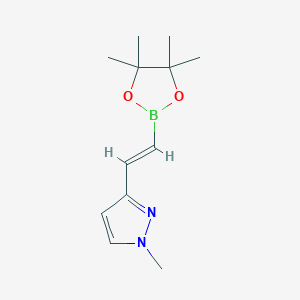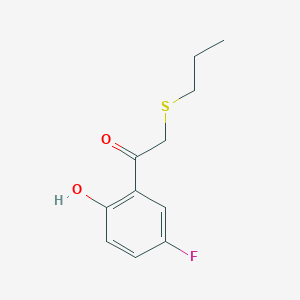![molecular formula C12H17IO B13645448 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13645448.png)
1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({3-Iodobicyclo[111]pentan-1-yl}methyl)-7-oxabicyclo[221]heptane is a complex organic compound that features a unique structure combining bicyclo[111]pentane and oxabicyclo[221]heptane frameworks
Preparation Methods
The synthesis of 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane involves several steps. One common approach is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions typically involve photochemical transformations and the use of specific reagents to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the bicyclo[1.1.1]pentane moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential drug candidate.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1,3-Diiodobicyclo[1.1.1]pentane: This compound shares the bicyclo[1.1.1]pentane framework but has different functional groups.
1-{3-Iodobicyclo[1.1.1]pentan-1-yl}-4-methyl-1H-pyrazole: Another compound with a similar bicyclo[1.1.1]pentane moiety but different substituents.
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane: This compound also features the bicyclo[1.1.1]pentane structure but with a thiane ring.
The uniqueness of this compound lies in its combination of bicyclo[1.1.1]pentane and oxabicyclo[2.2.1]heptane frameworks, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H17IO |
|---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
1-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H17IO/c13-11-5-10(6-11,7-11)8-12-3-1-9(14-12)2-4-12/h9H,1-8H2 |
InChI Key |
HJCSWRFYXKYXBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O2)CC34CC(C3)(C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)

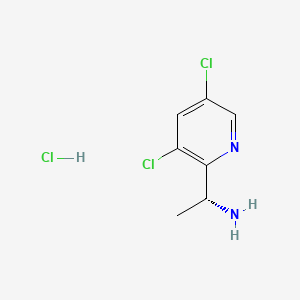
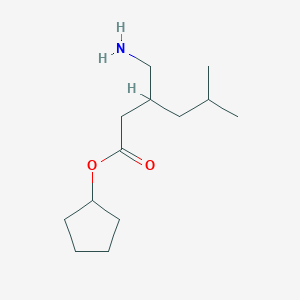
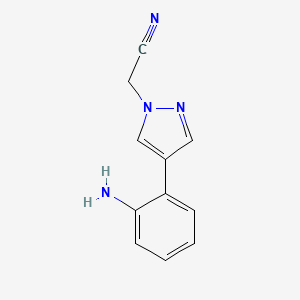
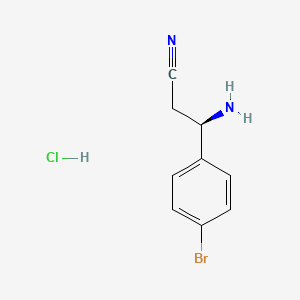
![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
![tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13645407.png)
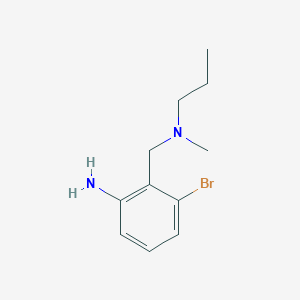
![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)

